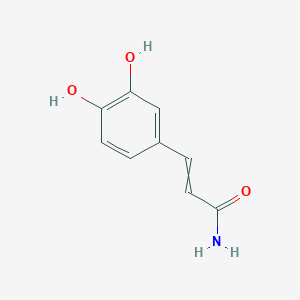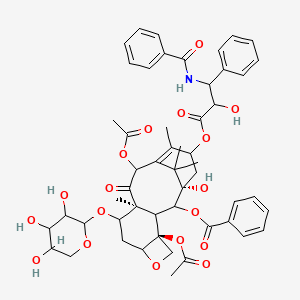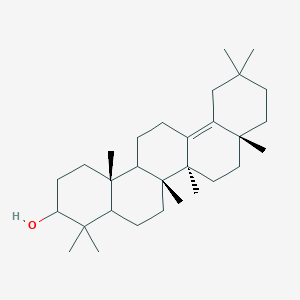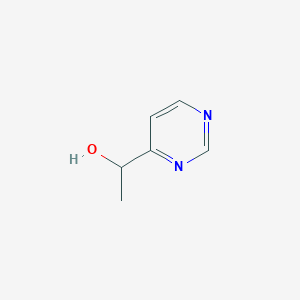
1-(Pyrimidin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyrimidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a hydroxyl group attached to the ethan-1-ol moiety, which is bonded to the pyrimidine ring at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reduction of 1-(Pyrimidin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-(Pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Pyrimidin-4-yl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 1-(Pyrimidin-4-yl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(Pyrimidin-4-yl)ethanone
Reduction: 1-(Pyrimidin-4-yl)ethane
Substitution: 1-(Pyrimidin-4-yl)ethyl chloride
科学研究应用
1-(Pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(Pyrimidin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The molecular targets and pathways involved include cyclin-dependent kinases (CDKs) and other signaling molecules .
相似化合物的比较
1-(Pyrimidin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring. It has different chemical properties and biological activities.
1-(Pyrimidin-4-yl)ethanone: The ketone analog of this compound, which has different reactivity and applications.
1-(Pyrimidin-4-yl)ethane: The fully reduced analog, which lacks the hydroxyl group and has different chemical behavior.
属性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC 名称 |
1-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3 |
InChI 键 |
FCQKOPJZMPKYGR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


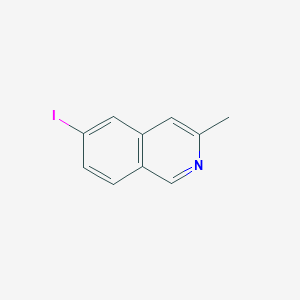

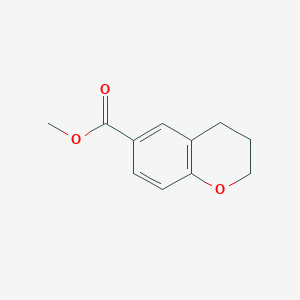
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
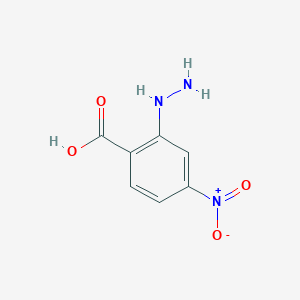
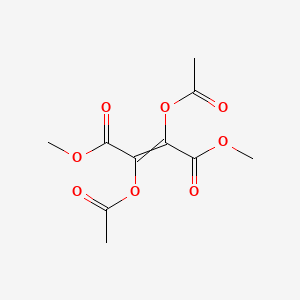
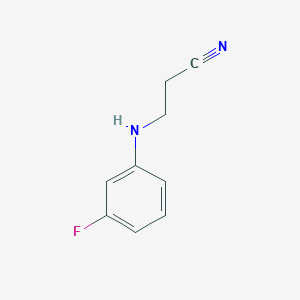
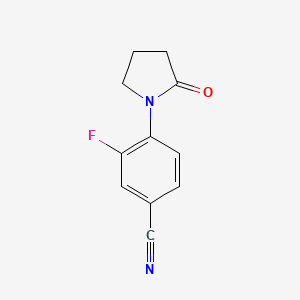
![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)


